methyl2-(aminomethyl)oxolane-3-carboxylatehydrochloride,Mixtureofdiastereomers
Description
Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a tetrahydrofuran (oxolane) ring substituted with an aminomethyl group at position 2 and a methyl ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations. The compound exists as a mixture of diastereomers due to stereochemical variability at the 2- and 3-positions of the oxolane ring. This stereochemical complexity can influence its physicochemical properties, pharmacokinetics, and biological activity .
Diastereomer mixtures are common in drug development when individual stereoisomers exhibit complementary or synergistic effects. However, they pose challenges in purification and characterization.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)oxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
FESWYXKDUSTITA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride typically involves the reaction of oxolane derivatives with aminomethyl groups under specific conditions. One common method involves the esterification of oxolane-3-carboxylic acid with methanol in the presence of a catalyst, followed by the introduction of an aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparable Compounds :
Milnacipran Hydrochloride: A cyclopropane-based serotonin-norepinephrine reuptake inhibitor (SNRI) with an aminomethyl group and carboxamide functionality .
Baclofen: A γ-aminobutyric acid (GABA) analog with a chlorophenyl group and carboxylic acid.
Pregabalin: A γ-amino acid derivative with a branched alkyl chain, used as an anticonvulsant.
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases like baclofen or pregabalin. Milnacipran’s carboxamide group enhances polarity but reduces solubility relative to esters .
- In contrast, carboxylic acids (e.g., baclofen) are more polar and less lipid-soluble.
Table 2: Physicochemical Data
Pharmacological and Pharmacokinetic Profiles
- Target Compound : The ester group may act as a prodrug, with hydrolysis to a carboxylic acid altering activity. Diastereomers could exhibit divergent binding affinities or metabolic stability.
- Milnacipran: As an SNRI, it inhibits norepinephrine and serotonin reuptake. Its cyclopropane ring confers rigidity, enhancing target engagement compared to flexible oxolane systems .
- Baclofen/Pregabalin: Both modulate GABAergic signaling but lack the aminomethyl-heterocycle motif, resulting in distinct mechanisms.
Table 3: Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
